molecular formula C21H19NO4S B2809124 2-(4-(methylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide CAS No. 941971-67-1

2-(4-(methylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide

Cat. No.: B2809124
CAS No.: 941971-67-1
M. Wt: 381.45
InChI Key: DOYNVDSLTKNOGS-UHFFFAOYSA-N
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Description

2-(4-(Methylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(methylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(methylsulfonyl)phenylamine with acetic anhydride to form 4-(methylsulfonyl)phenylacetamide.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-phenoxyphenylamine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The methylsulfonyl group can undergo oxidation reactions to form sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to yield the corresponding amine.

    Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-(Methylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(4-(methylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-(4-(Methylsulfonyl)phenyl)acetamide: Lacks the phenoxyphenyl group, which may result in different biological activity.

    N-(2-Phenoxyphenyl)acetamide:

Uniqueness: 2-(4-(Methylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide is unique due to the presence of both the methylsulfonyl and phenoxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)-N-(2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-27(24,25)18-13-11-16(12-14-18)15-21(23)22-19-9-5-6-10-20(19)26-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYNVDSLTKNOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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